![molecular formula C10H7F3OS B12433569 1-(1-Benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol](/img/structure/B12433569.png)
1-(1-Benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol
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Overview
Description
1-(1-Benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of a trifluoromethyl group and a hydroxyl group attached to the ethan-1-ol moiety
Preparation Methods
The synthesis of 1-(1-Benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane . This reaction typically proceeds under mild conditions and yields the desired product with good efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(1-Benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1-Benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1-Benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(1-Benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol can be compared with other benzothiophene derivatives, such as:
1-Benzothiophen-3-ylacetic acid: Known for its enzyme inhibition properties.
1,2-Bis(2-alkyl-1-benzothiophene-1,1-dioxide-3-yl)perfluorocyclopentenes: Used in photonic applications due to their high fluorescent quantum yields.
5-(2-Bromo-1-benzothiophen-3-yl)pyrimidine: Employed in the synthesis of thienocene structures. These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of this compound.
Biological Activity
1-(1-Benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol, also known by its CAS number 1423040-63-4, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, detailing its pharmacological effects, mechanisms of action, and relevant case studies.
The compound is characterized by the following properties:
- Molecular Formula : C10H7F3OS
- Molar Mass : 232.22 g/mol
- Density : 1.446 g/cm³ (predicted)
- Boiling Point : 324.9 °C (predicted)
- pKa : 11.79 (predicted)
These properties contribute to its solubility and reactivity in biological systems, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The trifluoromethyl group enhances its lipophilicity, allowing for better penetration through cell membranes. This property is crucial for modulating the activity of enzymes and receptors involved in various physiological processes.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are critical in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus. The compound's structural features may allow it to disrupt bacterial cell wall synthesis or inhibit key metabolic functions.
Cytotoxic Effects
Research has shown that derivatives of benzothiophene compounds can exhibit cytotoxic effects against various cancer cell lines. The specific mechanism often involves inducing apoptosis or cell cycle arrest in cancer cells.
Case Studies
Study | Objective | Findings |
---|---|---|
Study on Antibacterial Activity | To evaluate the effectiveness against S. aureus | Demonstrated broad-spectrum antibacterial activity with potential for further development as an antibiotic agent. |
Cytotoxicity Assessment | To assess effects on cancer cell lines | Showed significant cytotoxicity in breast cancer and leukemia cell lines, suggesting potential as an anticancer agent. |
Research Findings
Several research articles have documented the promising biological activities associated with benzothiophene derivatives:
- Antibacterial Activity : A study highlighted that benzothiophene derivatives possess dual mechanisms against bacterial pathogens, making them suitable candidates for drug development against antibiotic-resistant strains .
- Anticancer Properties : Another research effort indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways .
- Synthetic Applications : The compound serves as a building block for synthesizing more complex molecules used in drug discovery and development.
Properties
IUPAC Name |
1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3OS/c11-10(12,13)9(14)7-5-15-8-4-2-1-3-6(7)8/h1-5,9,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYSUEKROXOKQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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